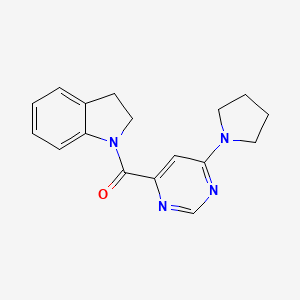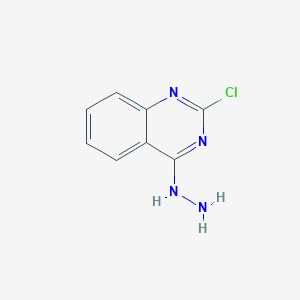
2-Chlor-4-Hydrazinylchinazolin
Übersicht
Beschreibung
2-chloro-4-hydrazinylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
2-chloro-4-hydrazinylquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-hydrazinylquinazoline typically involves the reaction of 2-chloro-4-nitroquinazoline with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, forming the hydrazinyl derivative .
Industrial Production Methods
While specific industrial production methods for 2-chloro-4-hydrazinylquinazoline are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-hydrazinylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.
Cyclization Reactions: The compound can undergo cyclization to form triazoloquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Various substituted quinazoline derivatives.
Oxidation: Azo compounds.
Reduction: Aminoquinazoline derivatives.
Wirkmechanismus
The mechanism of action of 2-chloro-4-hydrazinylquinazoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes like topoisomerase, which are crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4-anilinoquinazoline: Known for its anticancer properties.
2-chloro-4-nitroquinazoline: A precursor in the synthesis of 2-chloro-4-hydrazinylquinazoline.
Triazoloquinazoline derivatives: Known for their DNA intercalation properties.
Uniqueness
2-chloro-4-hydrazinylquinazoline is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Eigenschaften
IUPAC Name |
(2-chloroquinazolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-8-11-6-4-2-1-3-5(6)7(12-8)13-10/h1-4H,10H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYSNMBGNZDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
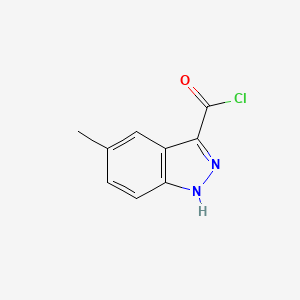
![1-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)
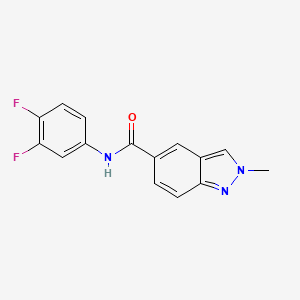
![6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2550046.png)

![2-{4-[benzyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2550050.png)
![5-Chloro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2550051.png)
![3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B2550052.png)
![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)
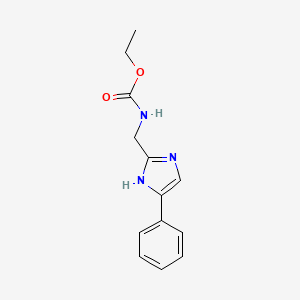

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2550060.png)

